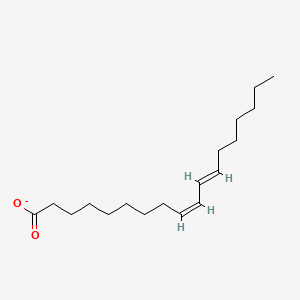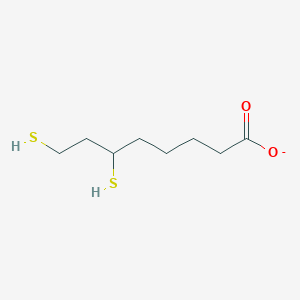
Cyclobutane-1,1-dicarboxylate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,1-dicarboxylate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a cyclobutane-1,1-dicarboxylic acid. It is a conjugate acid of a cyclobutane-1,1-dicarboxylate(2-).
Applications De Recherche Scientifique
Chemical Properties and Reactions
- Coordination Modes in Ruthenium(II) Complexes : CBDCA exhibits an unusual bridging coordination mode in ruthenium(II) complexes, stabilized by intramolecular hydrogen bonds (Bratsos et al., 2005).
- Torquoselectivity in Cyclobutene Electrocyclic Reactions : CBDCA derivatives demonstrate specific reaction patterns in cyclobutene electrocyclic reactions, confirming theoretical predictions (Niwayama & Houk, 1992).
- Spectroscopy and Molecular Structure Analysis : Spectroscopic studies on potassium hydrogen cyclobutane dicarboxylate have been conducted to understand its molecular structure and hydrogen bonding behaviors (Cassanas et al., 1987).
Applications in Synthesis and Material Science
- Synthesis of Supramolecular Organo Gelators : CBDCA has been used in the synthesis of organo gelators, highlighting its role in forming hydrogen-bonded networks essential for gelation behavior (Trivedi et al., 2006).
- Cycloaddition Chemistry : CBDCA-activated donor-acceptor cyclobutanes have been explored for their utility in cycloaddition chemistry, forming structurally unique compounds (Stevens et al., 2011).
- Synthesis of Coordination Polymers : Lithium coordination polymers have been synthesized from CBDCA, revealing insights into their coordination and aggregation behaviors (Chen et al., 2007).
Biochemistry and Medicinal Chemistry
- Bioactive Cyclobutane-Containing Alkaloids : Research on cyclobutane-containing alkaloids, including CBDCA derivatives, highlights their antimicrobial, antibacterial, and anticancer activities (Dembitsky, 2007).
Propriétés
Formule moléculaire |
C6H7O4- |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
1-carboxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)/p-1 |
Clé InChI |
CCQPAEQGAVNNIA-UHFFFAOYSA-M |
SMILES |
C1CC(C1)(C(=O)O)C(=O)[O-] |
SMILES canonique |
C1CC(C1)(C(=O)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


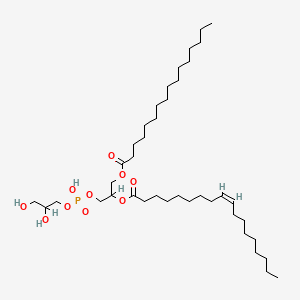

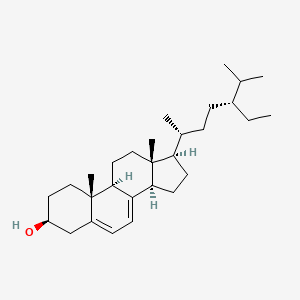

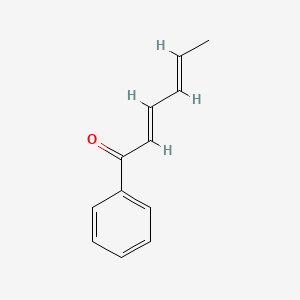
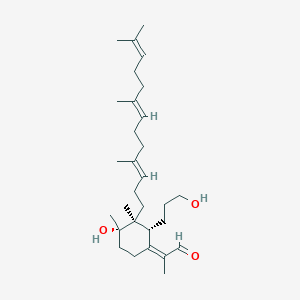
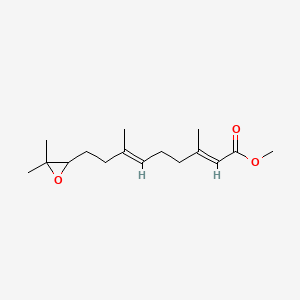
![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)


